2-Bromo-5-(trifluoromethyl)benzoic acid

Descripción

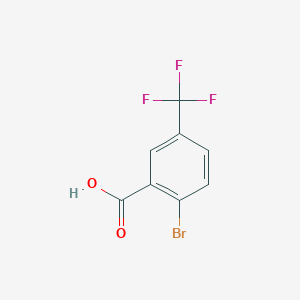

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBQGRPKXYIJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570629 | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-56-3 | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)benzoic Acid: Synthesis, Characterization, and Applications

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

2-Bromo-5-(trifluoromethyl)benzoic acid is a synthetically valuable substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a bromine atom, and a trifluoromethyl group, makes it a highly versatile building block in modern organic synthesis and drug discovery. The trifluoromethyl (-CF3) group is of particular importance in medicinal chemistry; its incorporation into organic molecules can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth overview of the synthesis, characterization, key reactions, and applications of this important chemical intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is essential for its effective use in research and development.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 1483-56-3 | [2][3][4][5] |

| Molecular Formula | C8H4BrF3O2 | [4] |

| Molecular Weight | 269.02 g/mol | [4] |

| Appearance | White powder/solid | [4] |

| Melting Point | 116-117 °C | [4] |

| Boiling Point | 301.0 ± 42.0 °C | [4] |

| Solubility | Slightly soluble in water | [2][4][5] |

| Storage | Sealed in dry, room temperature conditions | [4] |

Spectroscopic Data for Structural Validation

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for elucidating the precise arrangement of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all informative.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the three aromatic protons. Due to the substitution pattern, they will appear as distinct multiplets in the aromatic region (typically δ 7.5-8.5 ppm). The exact chemical shifts and coupling patterns depend on the solvent used.[6]

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. The carbon of the carboxylic acid will be significantly downfield (δ > 165 ppm), while the carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR will show a singlet for the three equivalent fluorine atoms of the -CF3 group.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule.

-

A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer.[7]

-

A strong, sharp peak will appear around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.[7]

-

The C-F stretching vibrations of the trifluoromethyl group typically appear as strong bands in the 1100-1350 cm⁻¹ region.

Mass Spectrometry (MS):

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

-

The molecular ion peak (M+) will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br). The expected m/z for the primary molecular ion is approximately 268/270.

Synthesis of this compound

While several synthetic routes exist, a common and reliable method involves the selective bromination of a suitable precursor. The following is a representative laboratory-scale protocol.

Workflow for Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the principles of electrophilic aromatic substitution.[8] The electron-withdrawing nature of both the carboxylic acid and trifluoromethyl groups directs the incoming electrophile (bromine) to the position ortho to the carboxylic acid and meta to the trifluoromethyl group.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve m-methoxybenzoic acid (or a similar precursor) in a suitable halogenated hydrocarbon solvent like dichloromethane.[8]

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, which acts as a bromination initiator.

-

Bromination: While stirring the solution, slowly add a brominating reagent, such as N-bromosuccinimide (NBS) or liquid bromine, via the dropping funnel.[8] The temperature should be carefully monitored and controlled, as the reaction is exothermic.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, the mixture is carefully poured into ice water to quench the reaction.[8] The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system to yield the final product.

Key Reactions and Applications in Drug Discovery

The utility of this compound stems from its ability to participate in a variety of chemical transformations, making it a key intermediate in the synthesis of pharmacologically active compounds.

Core Reactivity

Caption: Major reaction pathways for this compound.

-

Suzuki-Miyaura Coupling: The bromine atom serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of a new carbon-carbon bond, linking the benzoic acid core to other aryl or heteroaryl groups, a common motif in many drug molecules.[9]

-

Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed reaction that uses the bromo-substituent to form carbon-nitrogen bonds. This is a crucial step in the synthesis of numerous pharmaceuticals containing anilino- or related structures.[9]

-

Carboxylic Acid Derivatization: The carboxylic acid group can be readily converted into esters, amides, or other derivatives. This functionalization is often used to modulate the pharmacokinetic properties of a drug candidate or to introduce additional binding interactions with a target protein.

This compound serves as a raw material or key intermediate in the synthesis of various drugs, including those for treating inflammatory diseases, psychiatric disorders, and diabetes.[10][11]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably a fume hood.[12] Avoid dust formation and inhalation.[12][13] Do not get in eyes, on skin, or on clothing.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[13][14]

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.[12][13]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12][13]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[12][13]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[13]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]

Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information before use.[12][13]

References

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- TCI Chemicals. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic Acid.

- ChemicalBook. (2024, July 12). The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid.

- WIPO Patentscope. (2023, February 23). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.

- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

- BLDpharm. (n.d.). 2-Bromo-5-fluoro-4-(trifluoromethyl)benzoic acid.

- Santa Cruz Biotechnology. (n.d.). 2-Bromo-5-(trifluoromethoxy)benzoic acid.

- ChemicalBook. (2025, July 16). This compound.

- MSDS of 5-Bromo-2-(trifluoromethyl)benzoic acid. (2017, March 22).

- Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters.

- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.

- BLD Pharm. (n.d.). 1483-56-3|this compound.

- Echemi. (2025, December 30). This compound.

- Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- NIST. (n.d.). Benzoic acid, 2-bromo-.

- Zhengzhou Alfa Chemical Co.,Ltd. (n.d.). This compound cas:1483-56-3.

- Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.

- Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.

- ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-(trifluoromethyl)benzoic acid.

- ChemicalBook. (n.d.). This compound.

- BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid.

- Synquest Labs. (n.d.). 2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid.

- Benchchem. (n.d.). 2-Bromo-5-fluorobenzoic Acid.

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

- PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. This compound | 1483-56-3 [chemicalbook.com]

- 3. 1483-56-3|this compound|BLD Pharm [bldpharm.com]

- 4. China this compound CAS:1483-56-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 5. This compound | 1483-56-3 [amp.chemicalbook.com]

- 6. bipm.org [bipm.org]

- 7. researchgate.net [researchgate.net]

- 8. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. fishersci.com [fishersci.com]

- 13. capotchem.cn [capotchem.cn]

- 14. synquestlabs.com [synquestlabs.com]

2-Bromo-5-(trifluoromethyl)benzoic acid molecular weight

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)benzoic acid

Abstract

This compound is a halogenated aromatic carboxylic acid that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom ortho to the carboxylic acid and a trifluoromethyl group meta to it, provides two distinct points for chemical modification. The presence of the trifluoromethyl (CF₃) group is particularly significant, as it can profoundly influence the physicochemical and biological properties of derivative molecules, such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview of the compound's core properties, outlines a robust synthetic methodology and analytical characterization protocol, discusses its applications in drug discovery, and details essential safety and handling procedures for laboratory and industrial settings.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of a chemical reagent is the cornerstone of its effective application. This compound is a solid at room temperature, typically appearing as a white to light yellow powder or crystalline solid.[2] Its key identifiers and properties are summarized below.

Chemical Structure

The structure combines a benzoic acid core with two key functional groups that dictate its reactivity and utility.

Caption: Chemical Structure of this compound.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 269.02 g/mol | [2][3][4][5][6][7] |

| Molecular Formula | C₈H₄BrF₃O₂ | [2][3][4][6][7] |

| CAS Number | 1483-56-3 | [3][4][6] |

| Physical Form | White to light yellow powder/crystal | [2][5] |

| Melting Point | 133 - 137 °C | [2] |

| Solubility | Slightly soluble in water | [3] |

| SMILES | O=C(O)C1=CC(C(F)(F)F)=CC=C1Br | [4] |

| InChI Key | SWSCMXZZHFRZLX-UHFFFAOYSA-N |

Synthesis & Mechanistic Insights

While several specific routes may exist, a robust and common strategy for the synthesis of aromatic carboxylic acids is through the carboxylation of a Grignard reagent. This approach is highly effective for installing the carboxylic acid group onto the aromatic ring.

Proposed Synthetic Workflow

The synthesis can be logically envisioned as a two-step process starting from the commercially available 1-bromo-4-(trifluoromethyl)benzene. The process involves the formation of a Grignard reagent, followed by quenching with solid carbon dioxide (dry ice).

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via Grignard carboxylation.

Materials:

-

1-bromo-4-(trifluoromethyl)benzene

-

Magnesium (Mg) turnings, activated

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Solid carbon dioxide (dry ice), crushed

-

1M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Toluene or Ethyl Acetate (for extraction)

Procedure:

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to remove moisture, which quenches Grignard reagents.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 eq.) in the flask under a positive pressure of nitrogen.

-

Add a small crystal of iodine. The purple color will fade as the magnesium is activated.

-

Add a small portion of anhydrous THF via syringe.

-

Dissolve 1-bromo-4-(trifluoromethyl)benzene (1.0 eq.) in anhydrous THF in the dropping funnel.

-

Add a small amount of the bromide solution to the magnesium slurry to initiate the reaction, which is indicated by gentle refluxing and the disappearance of the iodine color.[8]

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux for 30-60 minutes to ensure complete formation of the Grignard reagent.[8] The solution should turn a dark brown or grey color.

-

-

Carboxylation:

-

Cool the reaction mixture to ambient temperature and then to -78 °C using a dry ice/acetone bath.

-

In a separate, dry beaker, crush an excess of dry ice (approx. 5-10 eq.).

-

Under vigorous stirring, transfer the cooled Grignard solution via cannula onto the crushed dry ice. Causality Note: Performing this at low temperature prevents side reactions, such as the Grignard reagent reacting with the newly formed carboxylate.

-

Allow the mixture to warm slowly to room temperature as the excess CO₂ sublimes.

-

-

Workup and Isolation:

-

Slowly add 1M HCl to the reaction mixture to quench any remaining Grignard reagent and to protonate the magnesium carboxylate salt.[8]

-

Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford the pure this compound.

Applications in Drug Discovery and Development

The title compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, especially active pharmaceutical ingredients (APIs).[3][9][10]

-

Scaffold for Complex Synthesis: The bromine atom is amenable to a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the strategic formation of carbon-carbon and carbon-heteroatom bonds.[9] The carboxylic acid group provides a handle for amide bond formation, esterification, or reduction.

-

Role of the Trifluoromethyl Group: The CF₃ group is a bioisostere of several other chemical groups and is highly valued in medicinal chemistry.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's profile by:

-

Increasing Metabolic Stability: Blocking sites of oxidative metabolism.[1]

-

Improving Membrane Permeability: Enhancing absorption and distribution.

-

Modulating Acidity/Basicity: The pKa of nearby functional groups can be fine-tuned.

-

Enhancing Binding Affinity: Through favorable interactions with protein targets.

-

Analytical Characterization

Ensuring the purity and identity of the synthesized compound is critical. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity.

Analytical Workflow: Purity by HPLC

Caption: General experimental workflow for purity analysis by HPLC.[11]

Protocol: Purity Determination by Reverse-Phase HPLC

Objective: To determine the purity of this compound.

Apparatus & Reagents:

-

HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Trifluoroacetic acid (TFA).

-

Sample of synthesized product.

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

-

Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

UV Detection: 254 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 30% B

-

19-25 min: 30% B (re-equilibration)

-

-

-

Analysis: Inject the sample and integrate all peaks in the resulting chromatogram. The purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks. A high purity sample should exhibit a single major peak.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[12]

GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [12][13] |

| Eye Irritation | H319 | Causes serious eye irritation | [12][13] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [12] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[12][14]

-

Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH-approved particulate respirator.[14]

First Aid Measures

-

Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen.[12][14]

-

Skin Contact: Immediately wash skin with plenty of soap and water. If irritation persists, seek medical attention.[14]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[14]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[15]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][14] Keep locked up and away from incompatible materials such as strong oxidizing agents.

References

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

- ChemicalBook. (n.d.). This compound | 1483-56-3.

- ChemicalBook. (2024, July 12). The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid.

- BLD Pharm. (n.d.). 1483-56-3|this compound.

- TCI Chemicals. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic Acid | 328-67-6.

- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-(trifluoromethyl)benzoic acid | 654-97-7.

- TCI Chemicals. (2025, March 31). SAFETY DATA SHEET.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 1483-56-3.

- BenchChem. (n.d.). 2-Bromo-5-fluorobenzoic Acid|CAS 394-28-5.

- MSDS of 5-Bromo-2-(trifluoromethyl)benzoic acid. (2017, March 22).

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Synquest Labs. (n.d.). 2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid.

- ChemicalBook. (n.d.). This compound.

- Exploring 2-Bromo-5-Fluorobenzotrifluoride: A Key Pharmaceutical Intermediate. (n.d.).

- Chem-Impex. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic acid.

- BenchChem. (n.d.). Technical Guide: Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine.

- ECHEMI. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoicacid SDS, 328-67-6 Safety Data Sheets.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 1483-56-3 [chemicalbook.com]

- 4. 1483-56-3|this compound|BLD Pharm [bldpharm.com]

- 5. 3-Bromo-5-(trifluoromethyl)benzoic Acid | 328-67-6 | TCI AMERICA [tcichemicals.com]

- 6. scbt.com [scbt.com]

- 7. This compound [chemicalbook.com]

- 8. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. innospk.com [innospk.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. echemi.com [echemi.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. capotchem.cn [capotchem.cn]

An In-depth Technical Guide on the Solubility of 2-Bromo-5-(trifluoromethyl)benzoic acid

Introduction

2-Bromo-5-(trifluoromethyl)benzoic acid is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1][2] Its molecular structure, featuring a carboxylic acid group, a bromine atom, and a trifluoromethyl group, imparts a unique combination of physicochemical properties that are critical to its application in drug discovery and development.[3][4] The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and membrane permeability of drug candidates.[5][6]

A thorough understanding of the solubility of this compound is paramount for researchers and drug development professionals. Solubility data is fundamental for optimizing reaction conditions, designing efficient purification and crystallization processes, and developing suitable formulations for preclinical and clinical studies.[7] This in-depth technical guide provides a comprehensive overview of the physicochemical properties of this compound, presents available solubility data, and details robust experimental protocols for determining its solubility in various solvent systems.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. A comprehensive understanding of these properties provides a predictive framework for its behavior in different solvent environments.

| Property | Value | Source |

| CAS Number | 1483-56-3 | [8][9] |

| Molecular Formula | C8H4BrF3O2 | [8][9] |

| Molecular Weight | 269.02 g/mol | [8][9] |

| Appearance | White to off-white solid/powder | [8][10] |

| Melting Point | 116-117 °C | [8][10] |

| Boiling Point | 301.0 ± 42.0 °C (Predicted) | [8][10] |

| Density | 1.773 g/cm³ | [8] |

| pKa | 2.42 ± 0.10 (Predicted) | [10] |

| Water Solubility | Slightly soluble | [8][10] |

The predicted pKa of 2.42 indicates that this compound is a relatively strong acid.[10] This is a critical parameter as the solubility of ionizable compounds is highly dependent on the pH of the medium.[11][12] In aqueous solutions with a pH above the pKa, the carboxylic acid group will be deprotonated, forming the more soluble carboxylate salt. Conversely, at a pH below the pKa, the compound will exist predominantly in its less soluble, neutral acid form.[11]

The presence of the hydrophobic trifluoromethyl group is expected to decrease its solubility in water but increase its solubility in non-polar organic solvents.[13] The bromine atom and the carboxylic acid group, being polar, will contribute to its solubility in polar solvents. This interplay of functional groups suggests a nuanced solubility profile across a range of solvents.

Caption: Interrelationship of Physicochemical Properties Influencing Solubility.

Solubility Data

As of this guide's publication, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, it is generally reported to be "slightly soluble" in water.[8][10] To address this gap, this guide provides detailed experimental protocols to enable researchers to generate high-quality, reproducible solubility data.

Based on the principle of "like dissolves like," a qualitative prediction of solubility in common laboratory solvents can be made:

-

High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents like lower alcohols (Methanol, Ethanol).

-

Moderate Solubility Expected: In moderately polar solvents such as Ethyl Acetate, Acetone, and Dichloromethane.

-

Low Solubility Expected: In non-polar solvents like Hexane and Toluene.

Experimental Protocols for Solubility Determination

To ensure scientific integrity and generate reliable data, standardized and well-controlled experimental methods are essential. The following section details two robust protocols for determining the thermodynamic solubility of this compound.

Method 1: Equilibrium Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid phase.[14][15]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials. An amount that is at least 5-fold the estimated solubility is recommended.[16]

-

Add a precise volume of the desired solvent to each vial.

-

Include a small magnetic stir bar in each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or on a stir plate within a constant temperature incubator (e.g., 25 °C or 37 °C).

-

Agitate the suspensions for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[14][16] It is advisable to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of the excess solid.

-

Carefully withdraw an aliquot of the supernatant. Phase separation can be achieved by:

-

-

Analysis:

-

Immediately dilute the obtained saturated solution with a suitable solvent to prevent precipitation.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Method 2: Potentiometric Titration for Aqueous Solubility and pKa Determination

For ionizable compounds like this compound, potentiometric titration is a highly accurate method to determine not only the intrinsic solubility (solubility of the neutral form) but also the pKa.[18][19]

Principle: The method relies on titrating a solution of the compound with a strong acid or base and monitoring the pH changes.[20] The pKa can be determined from the inflection point of the titration curve, and the intrinsic solubility can be calculated from the pH at which the compound starts to precipitate or dissolve from a suspension.[18]

Step-by-Step Protocol:

-

pKa Determination:

-

Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[20]

-

Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in a co-solvent/water mixture if necessary to ensure it is fully dissolved.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.[20]

-

Record the pH after each addition.

-

The pKa is the pH at the half-equivalence point of the titration curve.[20] More precise values can be obtained by analyzing the first or second derivative of the titration curve.[21]

-

-

Intrinsic Solubility Determination:

-

Prepare a suspension of the compound in water or a relevant aqueous buffer.

-

Titrate this suspension with a standardized strong base.

-

The point on the titration curve where the pH stabilizes before rising sharply corresponds to the dissolution of the solid material. The intrinsic solubility can be calculated from the amount of titrant added up to this point and the pKa value.[18]

-

Sources

- 1. This compound | 1483-56-3 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. jelsciences.com [jelsciences.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. China this compound CAS:1483-56-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 9. scbt.com [scbt.com]

- 10. This compound | 1483-56-3 [amp.chemicalbook.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. solubility experimental methods.pptx [slideshare.net]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. enamine.net [enamine.net]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. pubs.acs.org [pubs.acs.org]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Melting Point of 2-Bromo-5-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(trifluoromethyl)benzoic acid, a substituted aromatic carboxylic acid, is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural features, including the presence of a bromine atom and a trifluoromethyl group, impart unique chemical properties that are highly valuable in the design of bioactive molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

This guide provides an in-depth analysis of the melting point of this compound, a critical physical property that serves as an indicator of purity and is essential for quality control in synthetic chemistry. We will delve into the theoretical basis of melting point determination, present a detailed experimental protocol for its accurate measurement, and provide a summary of reported values from various sources.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is crucial for its handling and application.

| Property | Value | Source(s) |

| CAS Number | 1483-56-3 | [1][2][3] |

| Molecular Formula | C₈H₄BrF₃O₂ | [1][3][4] |

| Molecular Weight | 269.02 g/mol | [1][3][4] |

| Appearance | White powder | [1] |

| Melting Point | 116-117 °C | [1][2] |

| Boiling Point | 301.0 ± 42.0 °C (Predicted) | [1][2] |

| Density | 1.773 g/cm³ | [1][2] |

| Solubility | Slightly soluble in water | [1][2] |

The Significance of an Accurate Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of the compound's purity. Impurities disrupt the crystal lattice structure, typically causing a depression and broadening of the melting point range. Therefore, accurate melting point determination is a fundamental technique in synthetic chemistry for:

-

Purity Assessment: A sharp melting point range close to the literature value suggests a high degree of purity.

-

Compound Identification: Comparing the experimentally determined melting point with known values can help in identifying a compound.

-

Quality Control: In industrial settings, melting point determination is a crucial quality control step to ensure the consistency of raw materials and final products.

Experimental Protocol for Melting Point Determination

The following protocol outlines the capillary method for determining the melting point of this compound. This method is widely used due to its simplicity and accuracy.

Materials and Equipment

-

This compound (sample)

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated) or digital temperature probe

Step-by-Step Procedure

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.

-

If the sample consists of large crystals, gently grind it to a fine powder using a clean mortar and pestle. This ensures uniform packing in the capillary tube.

-

-

Loading the Capillary Tube:

-

Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom. Alternatively, drop the tube through a long glass tube to facilitate packing.

-

The packed sample height should be approximately 2-3 mm.

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

If the approximate melting point is known (116-117 °C), set the heating rate to be rapid until the temperature is about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point. A slow heating rate is crucial for an accurate determination, allowing for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Carefully observe the sample through the magnifying lens.

-

-

Recording the Melting Point Range:

-

Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting point range.

-

Continue to observe the sample and record the temperature at which the last solid crystal melts completely. This is the upper limit of the melting point range.

-

The recorded melting point should be expressed as a range, for example, 116.5-117.5 °C.

-

-

Cooling and Repetition:

-

Allow the apparatus to cool sufficiently before performing another measurement.

-

It is good practice to perform at least two measurements to ensure reproducibility.

-

Visualizing the Workflow

Caption: Workflow for accurate melting point determination.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[5]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid breathing dust.[2] If inhaled, move to fresh air.[5]

-

Skin Contact: Avoid contact with skin. In case of contact, wash thoroughly with soap and water.[5]

-

Eye Contact: In case of contact with eyes, rinse cautiously with water for several minutes.[2]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][5]

Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information before handling this compound.

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis.[2][6] Its utility stems from the reactivity of the carboxylic acid group and the bromine atom, which can participate in a variety of coupling reactions to form more complex molecules. It is frequently employed in the synthesis of:

-

Pharmaceuticals: As a scaffold for the development of new drug candidates.

-

Agrochemicals: In the creation of novel herbicides and pesticides.

-

Fine Chemicals: As a building block for specialty chemicals.

Conclusion

The melting point of this compound, consistently reported as 116-117 °C, is a fundamental physical property that is indicative of its purity.[1][2] Accurate determination of this value is essential for researchers and professionals in the fields of chemistry and drug development to ensure the quality and integrity of their work. By following a meticulous experimental protocol, scientists can confidently assess the purity of this important synthetic intermediate, thereby contributing to the successful synthesis of novel and impactful molecules.

References

-

This compound cas:1483-56-3 - Zhengzhou Alfa Chemical Co.,Ltd.

-

This compound | 1483-56-3 - ChemicalBook.

-

Melting point determination.

-

Experiment 1 - Melting Points.

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts.

-

This compound - ChemicalBook.

-

This compound: High Purity Pharmaceutical Intermediate Supplier in China - NINGBO INNO PHARMCHEM CO.,LTD.

-

This compound | CAS 1483-56-3 | SCBT.

-

SAFETY DATA SHEET - Fisher Scientific.

-

This compound - ChemicalBook.

Sources

The Evolving Landscape of 2-Bromo-5-(trifluoromethyl)benzoic Acid Derivatives: A Technical Guide to Their Biological Activities

Introduction: A Scaffold of Potential

In the realm of medicinal chemistry, the strategic selection of a core molecular scaffold is a critical determinant of a drug discovery program's success. The 2-Bromo-5-(trifluoromethyl)benzoic acid moiety has emerged as a scaffold of significant interest. The presence of a bromine atom and a trifluoromethyl group on the benzoic acid core imparts a unique combination of physicochemical properties. The trifluoromethyl group, a bioisostere of the methyl group, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. The bromine atom, a halogen, can participate in halogen bonding and other interactions, further modulating the pharmacological profile of the derivatives. This technical guide provides an in-depth exploration of the known and potential biological activities of derivatives of this compound, offering insights for researchers, scientists, and drug development professionals. While direct research on a wide array of derivatives from this specific scaffold is still an evolving field, this guide will draw upon established findings from closely related bromo- and trifluoromethyl-substituted benzoic acid derivatives to illuminate the potential therapeutic applications and guide future research endeavors.

Anticancer Activity: A Frontier of Investigation

The quest for novel anticancer agents is a cornerstone of pharmaceutical research. While direct studies on the anticancer properties of this compound derivatives are not extensively reported in publicly available literature, the trifluoromethyl group is a well-established pharmacophore in numerous anticancer drugs. Its inclusion in a molecule can significantly enhance its antitumor activity. For instance, a series of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines, demonstrating the potential of the trifluoromethyl group in designing new anticancer agents.[1]

The general approach to evaluating the anticancer potential of new chemical entities, including derivatives of this compound, involves a cascade of in vitro and in vivo assays. A primary and widely used in vitro method is the MTT assay, which assesses the metabolic activity of cells and, consequently, their viability and proliferation.

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

This protocol outlines a standardized procedure for evaluating the cytotoxic effects of this compound derivatives on a panel of human cancer cell lines.

1. Cell Culture and Seeding:

- Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC-3 - prostate) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

- Cells are harvested during their exponential growth phase using trypsin-EDTA.

- A cell suspension is prepared, and cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

- A stock solution of the test derivative is prepared in a suitable solvent (e.g., DMSO) and serially diluted with culture medium to achieve a range of final concentrations.

- The culture medium from the seeded plates is replaced with medium containing the various concentrations of the test compound. A vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin) are also included.

- The plates are incubated for a further 48-72 hours.

3. MTT Assay:

- Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

- The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

- The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

- The percentage of cell viability is calculated using the following formula:

- % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

- The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in a wide range of diseases. The development of novel anti-inflammatory agents remains a significant therapeutic goal. Several studies have highlighted the anti-inflammatory potential of benzoic acid derivatives containing bromine and trifluoromethyl groups. For example, a newly synthesized 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) was shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated microglial cells.[2] The mechanism of action for many anti-inflammatory benzoic acid derivatives involves the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Signaling Pathway: The NF-κB Pathway in Inflammation

The NF-κB signaling pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes.

Caption: A generalized workflow for the biological evaluation of novel compounds.

Enzymatic Inhibition: Targeting Molecular Machinery

A significant number of drugs exert their therapeutic effects by inhibiting specific enzymes. Benzoic acid derivatives have been identified as inhibitors of various enzymes. For instance, certain benzoic acid derivatives show inhibitory activity against trans-sialidase, an enzyme crucial for the pathogenesis of Chagas disease. [3]Another study identified 2-hydroxybenzoic acid derivatives as selective inhibitors of SIRT5, a sirtuin deacetylase implicated in metabolic diseases and cancer. [4]These findings underscore the potential of this compound derivatives as enzyme inhibitors.

Quantitative Data from Related Benzoic Acid Derivatives

The following table summarizes the biological activities of some bromo- and trifluoromethyl-substituted benzoic acid derivatives, providing a reference point for the potential efficacy of derivatives of the core topic.

| Compound/Derivative Class | Biological Activity | Assay | Key Findings (IC50/Inhibition %) | Reference |

| 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) | Anti-inflammatory | LPS-stimulated primary microglia | Significant inhibition of NO, PGE2, iNOS, and COX-2 expression | [2] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Antimicrobial | Broth microdilution | MIC = 2.5–5.0 mg/mL against Gram-positive bacteria | [5] |

| Benzoic acid derivatives | Trypanocidal | Trypanosoma cruzi lysis assay | LC50 < 0.15 µM for some derivatives | [3] |

| Benzoic acid derivatives | Trans-sialidase inhibition | Fluorimetric enzyme assay | Compound 16 showed 77% inhibition at 1 mM | [3] |

| 2-hydroxybenzoic acid derivatives | SIRT5 inhibition | Trypsin coupled fluorescence assay | Hit compound 11: IC50 = 26.4 ± 0.8 μM | [4] |

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The unique electronic and steric properties conferred by the bromine and trifluoromethyl substituents provide a strong foundation for designing molecules with potent and selective biological activities. While the current body of literature on the direct derivatives of this specific scaffold is emerging, the compelling anticancer, anti-inflammatory, and antimicrobial activities observed in closely related analogues strongly warrant a more focused and systematic investigation.

Future research should prioritize the synthesis of a diverse library of this compound derivatives, including amides, esters, and heterocyclic conjugates. A comprehensive biological evaluation of these new chemical entities using the standardized protocols outlined in this guide will be crucial to unlocking their full therapeutic potential. Furthermore, mechanistic studies to identify the specific molecular targets and signaling pathways modulated by the most active compounds will be essential for their rational optimization and further development as next-generation therapeutics. The insights provided in this technical guide are intended to serve as a catalyst for such endeavors, paving the way for new discoveries in the field of medicinal chemistry.

References

-

Caroline, C. et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]

-

Kim, J. H. et al. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs, 19(11), 608. [Link]

-

Kashif, M. et al. (2017). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Molecules, 22(11), 1887. [Link]

-

Gomory, A. et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 481. [Link]

-

Gautam, P. et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Biology & Biotechnology, 11(5), 1-13. [Link]

-

Guo, P. et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145–2149. [Link]

-

Serafin, K. et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 833. [Link]

-

WIPO (2023). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

-

Zhang, Y. et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 70, 128812. [Link]

-

Gomory, A. et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 481. [Link]

-

Harrak, Y. et al. (2006). In vivo and in vitro anti-inflammatory activity of 1,4-benzodioxine and pyrrole derivatives. Bioorganic & Medicinal Chemistry Letters, 16(13), 3462-3465. [Link]

-

Sobiak, S. et al. (2015). Synthesis and preliminary evaluation of antimicrobial activity of selected derivatives of 2-benzofurancarboxylic acid. Acta Poloniae Pharmaceutica, 72(4), 721-727. [Link]

-

Xu, Y. et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation, 41(2), 564-574. [Link]

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

Kumar, A. et al. (2011). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung, 61(9), 533-539. [Link]

-

Sowemimo, A. A. et al. (2021). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Latin American Journal of Pharmacy, 40(6), 1149-1159. [Link]

-

Thangavel, S. et al. (2016). Bioassays for Anticancer Activities. In Methods in Molecular Biology (Vol. 1428, pp. 235-246). Humana Press. [Link]

-

Gherman, C. M. et al. (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 15(7), 1878. [Link]

-

Kashif, M. et al. (2017). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Molecules, 22(11), 1887. [Link]

-

Ilavarasan, R. et al. (2011). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science, 1(6), 143-146. [Link]

-

El-Sayed, N. N. E. et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(24), 19751-19777. [Link]

-

Al-Hourani, B. J. et al. (2021). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzoi[1][3]midazo[1,2-d]o[3][6]xazepine and Benzo[f]benzoo[1][3]xazolo[3,2-d]o[3][6]xazepine Derivatives. Journal of the Brazilian Chemical Society, 32(8), 1645-1658. [Link]

-

iFyber. (2024). Evaluation of Antimicrobial Efficacy. [Link]

-

Krol, E. et al. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. Molecules, 29(7), 1634. [Link]

-

Thangavel, S. et al. (2016). Bioassays for anticancer activities. Methods in Molecular Biology, 1428, 235-246. [Link]

-

Thangavel, S. et al. (2016). Bioassays for anticancer activities. Methods in Molecular Biology, 1428, 235-246. [Link]

-

El Akkaoui, A. et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5275. [Link]

-

Jenkins, M. C. et al. (2021). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. ACS Infectious Diseases, 7(10), 2991-3003. [Link]

-

Balouiri, M. et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Ozturk, M. et al. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Records of Natural Products, 15(6), 521-530. [Link]

-

Ismalaj, E. et al. (2014). Synthesis of biologically active natural products, aspergillides A and B, entirely from biomass derived platform chemicals. Green Chemistry, 16(6), 3073-3079. [Link]

-

Sharma, S. et al. (2023). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. Journal of Drug Delivery and Therapeutics, 13(10), 133-140. [Link]

-

Wang, X. et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2469-2481. [Link]

-

Kashif, M. et al. (2017). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Molecules, 22(11), 1887. [Link]

-

Tighadouini, S. et al. (2021). Anti-Cancer Activities of 1,4-Naphthoquinones: A QSAR Study. Molecules, 26(11), 3290. [Link]

Sources

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

Trifluoromethylbenzoic Acids: A Comprehensive Technical Guide to Therapeutic Applications

Foreword

The strategic incorporation of the trifluoromethyl group into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This powerful substituent can dramatically alter the physicochemical properties of a compound, enhancing its lipophilicity, metabolic stability, and binding affinity for biological targets. Among the various molecular frameworks, trifluoromethylbenzoic acids have emerged as a particularly promising class of compounds with a wide range of potential therapeutic applications. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and evaluation of trifluoromethylbenzoic acids, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comprehensive overview of the structure-activity relationships that govern the therapeutic potential of these fascinating molecules.

The Trifluoromethyl Group: A Game-Changer in Drug Design

The trifluoromethyl (-CF3) group, though small, exerts a profound influence on the properties of a molecule. Its strong electron-withdrawing nature and high lipophilicity are key to its ability to enhance a drug candidate's profile.[1] The introduction of a -CF3 group can:

-

Increase Lipophilicity: This enhances the ability of a molecule to cross biological membranes, improving absorption and distribution.[1]

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This prolongs the half-life of a drug, potentially reducing dosing frequency and improving patient compliance.[1]

-

Modulate Acidity/Basicity: The electron-withdrawing properties of the -CF3 group can significantly alter the pKa of nearby functional groups, influencing their ionization state at physiological pH and their ability to interact with biological targets.

-

Improve Binding Affinity: The -CF3 group can participate in various non-covalent interactions within a protein's binding pocket, including hydrophobic interactions and halogen bonding, thereby increasing the potency of the drug.

These advantageous properties have led to the incorporation of the trifluoromethyl group into numerous FDA-approved drugs, highlighting its importance in contemporary drug discovery.

Therapeutic Applications of Trifluoromethylbenzoic Acids

The trifluoromethylbenzoic acid scaffold has proven to be a versatile platform for the development of a diverse range of therapeutic agents. Key applications include:

Anti-inflammatory Agents

Trifluoromethylbenzoic acid derivatives have shown significant promise as potent anti-inflammatory agents. Their primary mechanism of action in this context is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Mechanism of Action: COX Inhibition and NF-κB Modulation

The cyclooxygenase (COX) enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological processes, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[2] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.

Certain trifluoromethylbenzoic acid derivatives, such as 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), the active metabolite of triflusal, have been shown to not only inhibit COX-2 activity but also to suppress its expression.[3] This dual action is achieved through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3]

NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation.[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including COX-2.[4][5] HTB and triflusal have been demonstrated to inhibit the degradation of IκBβ, thereby preventing the nuclear translocation of NF-κB and subsequent up-regulation of COX-2 expression.[6]

Signaling Pathway: NF-κB Mediated Inflammation

Caption: The NF-κB signaling pathway and the inhibitory action of trifluoromethylbenzoic acids.

Antibacterial Agents

Derivatives of trifluoromethylbenzoic acid have also demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of the trifluoromethyl group appears to be crucial for this antibacterial activity, likely by enhancing the compound's ability to penetrate the bacterial cell wall and interact with its molecular target. While the precise mechanism of action for many of these compounds is still under investigation, some studies suggest that they may interfere with essential bacterial processes such as cell wall synthesis or DNA replication.

Synthesis of Trifluoromethylbenzoic Acids

The synthesis of trifluoromethylbenzoic acids can be achieved through various methods. A general and versatile approach involves the trifluoromethylation of a suitable benzoic acid precursor. One common strategy is the conversion of a methyl group on the benzoic acid ring to a trichloromethyl group, followed by a halogen exchange reaction to yield the trifluoromethyl group.

General Synthetic Protocol:

A representative synthetic route to prepare trifluoromethylbenzoic acids is outlined below. This multi-step process begins with the chlorination of a methylbenzoic acid derivative, followed by fluorination and subsequent hydrolysis.

Caption: General synthetic workflow for the preparation of trifluoromethylbenzoic acids.

Step-by-Step Methodology: Synthesis of 3-(Trifluoromethyl)benzoic Acid

This protocol describes the synthesis of 3-(trifluoromethyl)benzoic acid from m-toluic acid.

-

Acylation: m-Toluic acid is reacted with thionyl chloride to form m-toluoyl chloride.

-

Chlorination: The m-toluoyl chloride is then subjected to light-induced chlorination with chlorine gas to yield m-(trichloromethyl)benzoyl chloride.

-

Fluorination: The trichloromethyl group is converted to a trifluoromethyl group by reacting with hydrogen fluoride, producing m-(trifluoromethyl)benzoyl fluoride.

-

Hydrolysis: Finally, the acid fluoride is hydrolyzed with water to give the desired 3-(trifluoromethyl)benzoic acid.[7]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug design. For trifluoromethylbenzoic acids, SAR studies have revealed several key insights:

-

Position of the Trifluoromethyl Group: The position of the -CF3 group on the benzoic acid ring significantly influences the compound's activity. For example, in a series of thiosemicarbazide derivatives, compounds with a trifluoromethylphenyl substituent at position 1 exhibited greater antibacterial activity than their counterparts with the substituent at other positions.[1]

-

Nature and Position of Other Substituents: The presence of other substituents on the aromatic ring can further modulate the activity. For instance, in a series of N-arylanthranilic acids, the anti-inflammatory activity was found to be highly dependent on the substitution pattern of the N-aryl ring.[8]

-

Hydrophobicity and Electronic Effects: The overall hydrophobicity and electronic properties of the molecule, which are influenced by the substituents, play a crucial role in its interaction with the target protein. Quantitative structure-activity relationship (QSAR) studies have shown that for some series of benzoic acid derivatives, inhibitory activity increases with increased hydrophobicity and the presence of electron-donating groups.[5]

Table 1: Illustrative SAR Data for Anti-inflammatory Benzoic Acid Derivatives

| Compound ID | R Group | % Inhibition of Edema |

| 3a | -CH₂-piperazinyl | 25.3 |

| 3b | -CH₂-morpholinyl | 29.5 |

| 3c | -CH₂-CH₂-piperazinyl | 33.8 |

| 3d | -CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl] | 52.1 |

| 3e | -CH₂-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl] | 45.1 |

| 3f | -CH₂-CH₂-CH₂-morpholinyl | 38.0 |

| Indomethacin | (Standard Drug) | 56.3 |

Data adapted from a study on 2-hydroxymethylbenzamide derivatives, demonstrating the impact of N-substituents on anti-inflammatory activity in the carrageenan-induced paw edema model.[9]

Experimental Evaluation of Therapeutic Potential

The therapeutic potential of trifluoromethylbenzoic acid derivatives is evaluated using a combination of in vitro and in vivo assays.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This is a widely used and well-established model for assessing the anti-inflammatory activity of novel compounds.[1][10]

Principle:

Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Protocol:

-

Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Grouping and Dosing: The animals are fasted overnight with free access to water. They are then randomly divided into groups (n=6 per group):

-

Control group (vehicle)

-

Standard drug group (e.g., Indomethacin, 10 mg/kg)

-

Test compound groups (various doses)

-

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: One hour after compound administration, 0.1 mL of a 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Enzyme Inhibition: COX Activity Assay

To determine the specific mechanism of action, in vitro assays are performed to measure the inhibitory activity of the compounds against COX-1 and COX-2 enzymes.

Principle:

The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate. The inhibition of this reaction by a test compound is indicative of its COX inhibitory potential.

Step-by-Step Protocol (Fluorometric Assay):

-

Reagent Preparation: Prepare assay buffer, COX probe, COX cofactor, arachidonic acid solution, and positive controls (COX-1 and COX-2 enzymes) as per the manufacturer's instructions.[8]

-

Assay Setup: In a 96-well plate, set up wells for:

-

Blank (no enzyme)

-

Positive control (enzyme without inhibitor)

-

Test compound at various concentrations

-

-

Reaction Initiation: Add the assay buffer, COX probe, and COX cofactor to all wells. Add the enzyme to the positive control and test compound wells.

-

Incubation: Incubate the plate at the appropriate temperature for a specified time.

-

Substrate Addition: Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Future Perspectives and Conclusion

Trifluoromethylbenzoic acids represent a highly promising class of compounds with significant potential for the development of novel therapeutics, particularly in the area of anti-inflammatory and antibacterial agents. The unique properties conferred by the trifluoromethyl group provide a powerful tool for medicinal chemists to fine-tune the pharmacological profile of drug candidates. Future research in this area will likely focus on:

-

Elucidation of Novel Mechanisms of Action: Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their therapeutic effects.

-

Development of More Selective Inhibitors: The design of compounds with greater selectivity for specific enzyme isoforms or bacterial targets will be crucial for minimizing off-target effects and improving the safety profile of these drugs.

-

Exploration of New Therapeutic Areas: The versatile nature of the trifluoromethylbenzoic acid scaffold suggests that it may have applications in other therapeutic areas beyond inflammation and bacterial infections.

References

-

The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives. (2024). MDPI. [Link]

-

3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963. (n.d.). PubChem. [Link]

-

Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. (1998). PubMed. [Link]

-

Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. (1983). Arzneimittelforschung. [Link]

-

Effect of 4-trifluoromethyl derivatives of salicylate on nuclear factor κB-dependent transcription in human astrocytoma cells. (2000). British Journal of Pharmacology. [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015). ResearchGate. [Link]

- Process of preparing 3-trifluoromethyl benzoic acid. (2007).

-

Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. (2022). PubMed. [Link]

-

Quantitative Structure-Activity Relationship (QSAR) Study of New Fluorovinyloxyacetamides. (2005). ResearchGate. [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (1996).

-

COX Inhibitors - Part One. (2019). LITFL. [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2012). Current Protocols in Pharmacology. [Link]

-

NFkB pathway and inhibition: an overview. (2016). ResearchGate. [Link]

-

QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. (2008). PubMed. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. lkouniv.ac.in [lkouniv.ac.in]

- 3. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google Patents [patents.google.com]

- 4. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 5. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 8. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]

Reactivity of the bromine in 2-Bromo-5-(trifluoromethyl)benzoic acid

An In-Depth Technical Guide to the Reactivity of the Bromine in 2-Bromo-5-(trifluoromethyl)benzoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary